A Senior Application Scientist's Guide to 2-Amino-5-bromonicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Senior Application Scientist's Guide to 2-Amino-5-bromonicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals. Its strategic introduction into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. 2-Amino-5-bromonicotinaldehyde (CAS No. 206997-15-1) has emerged as a particularly valuable heterocyclic building block due to its trifunctional nature. The presence of a reactive aldehyde, a nucleophilic amino group, and a bromine atom suitable for cross-coupling reactions provides a tripartite platform for complex molecular architecture. This guide offers an in-depth examination of this reagent, moving beyond simple data points to explain the causality behind its synthesis and application, thereby empowering researchers to leverage its full potential in drug discovery programs.
Core Physicochemical & Structural Characteristics
A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. 2-Amino-5-bromonicotinaldehyde is a light yellow to yellow solid, and its key properties are summarized below for quick reference.[1][2] The predicted high boiling point and solid-state nature at room temperature are typical for a substituted aromatic compound of this molecular weight.
| Property | Value | Source(s) |
| CAS Number | 206997-15-1 | [1][3] |
| Molecular Formula | C₆H₅BrN₂O | [4][5][6] |
| Molecular Weight | 201.02 g/mol | [4][6] |
| Appearance | Light yellow to yellow Solid | [1] |
| Melting Point | 167-169 °C | [1][4][5] |
| Boiling Point | 300.5 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.782 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][4] |
| SMILES | O=CC1=C(N)N=CC(Br)=C1 | [7][8] |
| InChI Key | KDOAJEVCIZYWDI-UHFFFAOYSA-N | [5][8] |
Synthesis Protocol and Mechanistic Rationale
The most direct and commonly cited synthesis of 2-Amino-5-bromonicotinaldehyde involves the regioselective bromination of 2-Amino-3-pyridinecarboxaldehyde.[1][9] This electrophilic aromatic substitution is a cornerstone reaction, and understanding the choice of reagents is key to ensuring a high-yield outcome.
Workflow for Synthesis
Caption: General workflow for the synthesis of 2-Amino-5-bromonicotinaldehyde.
Detailed Experimental Protocol
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Reagents & Equipment :
-
2-Aminopyridine-3-carbaldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.04 equiv)
-
Acetonitrile (solvent)
-
Methanol (for washing)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
-
-
Procedure :
-
Dissolve 2-aminopyridine-3-carbaldehyde (e.g., 10.1 g, 81.0 mmol) in acetonitrile (150 mL) in a round-bottom flask.[1][9]
-
Add N-bromosuccinimide (NBS) (e.g., 15.1 g, 84.0 mmol) to the solution.[1][9]
-
Heat the reaction mixture to reflux and stir for approximately 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to ambient temperature.[1][9]
-
Filter the resulting precipitate from the reaction mixture.
-
Wash the collected solid with cold methanol to remove residual impurities.
-
Dry the solid under vacuum to yield 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid.[1][9] (Reported Yield: 79%).
-
Expertise & Causality: Why This Protocol Works
-
Choice of Brominating Agent : N-Bromosuccinimide (NBS) is the reagent of choice over harsher alternatives like elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and other side reactions. It is also safer and easier to handle.
-
Regioselectivity : The electron-donating amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The aldehyde group (-CHO) is a deactivating, meta- directing group. The position para to the strongly activating amino group (the 5-position) is the most electronically enriched and sterically accessible site for electrophilic substitution, leading to highly regioselective bromination.
-
Solvent and Temperature : Acetonitrile is a suitable polar aprotic solvent for this reaction. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
The Triad of Reactivity: A Medicinal Chemist's Perspective
The synthetic power of 2-Amino-5-bromonicotinaldehyde lies in the distinct reactivity of its three functional groups. This allows for sequential, orthogonal chemical modifications, making it a cornerstone intermediate for building molecular diversity in structure-activity relationship (SAR) studies.[4]
Caption: The three key reactive sites of 2-Amino-5-bromonicotinaldehyde.
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The Aldehyde Group : This is a versatile electrophilic handle. It readily participates in condensation reactions to form Schiff bases (imines) or can be used in multicomponent reactions like the Biginelli reaction to construct complex heterocyclic systems.[10] It can also be a precursor for reductive amination to introduce substituted amino groups.
-
The Amino Group : As a nucleophile, the amino group is critical for annulation strategies, enabling the construction of fused heterocyclic rings like pyridopyrimidines.
-
The Bromine Atom : The bromine substituent is arguably its most powerful feature for drug discovery. It serves as a prime attachment point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the systematic introduction of a wide array of aryl and heteroaryl groups, which is a fundamental strategy in optimizing compound potency and selectivity, particularly in the development of kinase inhibitors.[4][11]
Field-Proven Application: Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of the bromine handle, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction is a high-yield, robust method for C-C bond formation and is extensively used in pharmaceutical development.
Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Self-Validating Protocol
-
Setup : In a reaction vessel, combine 2-Amino-5-bromonicotinaldehyde (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent like dioxane or DME.
-
Execution :
-
Add an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 equiv).
-
Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is self-validating; successful coupling will show the disappearance of the starting material and the emergence of a new, less polar product spot on a TLC plate or a new peak with the expected mass in LC-MS analysis.
-
-
Workup & Purification :
-
After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-5-aryl-nicotinaldehyde.
-
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following key points must be observed.[12]
-
Hazards : 2-Amino-5-bromonicotinaldehyde is classified as an irritant.[1][5] It may cause skin and serious eye irritation. It is also categorized with acute oral, dermal, and inhalation toxicity (Category 4).[2]
-
Handling :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation of the aldehyde and amino functionalities.[1][4]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
2-Amino-5-bromonicotinaldehyde is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex, biologically active molecules. By understanding the principles behind its synthesis, the nuances of its reactivity, and the protocols for its application, researchers can accelerate the discovery of novel therapeutics, from kinase inhibitors to nicotinic receptor modulators.
References
-
2-Amino-5-bromonicotinaldehyde . MySkinRecipes. [Link]
Sources
- 1. 2-Amino-5-bromonicotinaldehyde CAS#: 206997-15-1 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Amino-5-bromonicotinaldehyde [myskinrecipes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Amino-5-bromonicotinaldehyde - CAS:206997-15-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 206997-15-1 | 2-Amino-5-bromonicotinaldehyde | Bromides | Ambeed.com [ambeed.com]
- 9. 2-Amino-5-bromonicotinaldehyde | 206997-15-1 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
2-Amino-5-bromonicotinaldehyde
Active Methylene
Compound (e.g., Malononitrile)
Knoevenagel
Intermediate
7-Bromo-pyrido[2,3-d]pyrimidine
